methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic coumarin-derived compound featuring a benzoate ester, a chromen-2-ylidene backbone, and a 5-methylpyridin-2-yl carbamoyl substituent.
Properties
IUPAC Name |
methyl 3-[[3-[(5-methylpyridin-2-yl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-15-10-11-21(25-14-15)27-22(28)19-13-16-6-3-4-9-20(16)31-23(19)26-18-8-5-7-17(12-18)24(29)30-2/h3-14H,1-2H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNJJBLORCXBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound with notable biological activities attributed to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C24H19N3O4
- Molecular Weight : 413.433 g/mol
- Structural Features : It contains a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester, which enhances its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action, including:
- DNA Intercalation : The chromenylidene moiety allows for intercalation between DNA bases, potentially disrupting DNA replication and transcription.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for anticancer therapies.
Biological Activities
The compound shows promising biological activities in several areas:
- Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Chromenylidene Core : Utilizing 4-hydroxycoumarin and appropriate aldehydes.
- Pyridinyl Carbamoylation : Introducing the pyridinyl group through carbamoylation reactions.
- Final Esterification : Completing the structure by esterifying the benzoic acid derivative.
Comparative Analysis
To understand its unique properties, we compare methyl 3-{(Z)-3-[5-methylpyridin-2-ycarbamoyl]-2H-chromen-2-yldiene}amino}benzoate with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-{[(2Z)-3-(pyridin-2-yl)carbamoyl]-2H-chromen-2-yldiene}amino}benzoate | Chromenylidene + Pyridinyl Carbamoyl | Dual functional groups confer unique biological properties |
| Ethyl 4-{[(2Z)-3-(pyridin-2-ycarbamoyl]-2H-chromen-2-yldiene}amino}benzoate | Similar core structure but ethyl instead of methyl | Lacks some biological activity due to structural differences |
| Chromen-2-yldiene derivatives | Only chromenylidene core | Does not possess the pyridinyl carbamoyl group |
Case Studies
A recent study investigated the anticancer potential of methyl 3-{(Z)-3-[5-methylpyridin-2-ycarbamoyl]-2H-chromen-2-yldiene}amino}benzoate against various cancer cell lines, demonstrating significant cytotoxicity and suggesting further exploration in preclinical models.
Comparison with Similar Compounds
Key Structural Differences
The target compound differs from analogs in two critical regions:
Carbamoyl Substituent: Target: 5-Methylpyridin-2-yl group (polar, hydrogen-bonding capable). Analog (): 4-Chlorophenyl group (hydrophobic, electron-withdrawing) . Triazine Analogs (): Chlorophenoxy-triazine core (rigid, planar, and electron-deficient) .
Ester Group :
Molecular Weight and Formula
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility: The 5-methylpyridin-2-yl group may enhance water solubility compared to the 4-chlorophenyl analog due to pyridine’s polarity . Triazine analogs () likely exhibit lower solubility due to aromatic chlorophenoxy groups .
- Thermal Stability : Triazine derivatives () have defined melting points (e.g., 168–172°C), suggesting high crystallinity . The target compound’s coumarin backbone may reduce melting points relative to triazines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
